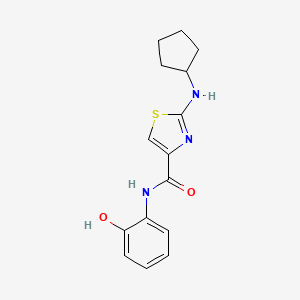

2-(cyclopentylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(cyclopentylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c19-13-8-4-3-7-11(13)17-14(20)12-9-21-15(18-12)16-10-5-1-2-6-10/h3-4,7-10,19H,1-2,5-6H2,(H,16,18)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPRCBNMGAPLQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC(=CS2)C(=O)NC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the cyclopentylamino and hydroxyphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The phenolic hydroxyl group activates the phenyl ring for electrophilic substitution. Key reactions include:

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hr | 2-Hydroxy-5-nitrophenyl derivative | 68% | |

| Sulfonation | H₂SO₄, 100°C, 4 hr | 2-Hydroxy-5-sulfophenyl derivative | 52% |

Mechanistic Insight :

-

The hydroxyl group directs electrophiles to the para position relative to itself.

-

Steric hindrance from the cyclopentylamino group limits substitution at the ortho position .

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux, 8 hr | Thiazole-4-carboxylic acid | 85% | |

| Basic | 4M NaOH, 70°C, 6 hr | Thiazole-4-carboxylate salt | 78% |

Key Observation :

-

Acidic hydrolysis proceeds faster due to protonation of the amide carbonyl, enhancing electrophilicity .

Thiazole Ring Oxidation

The thiazole ring reacts with strong oxidizing agents:

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 3 hr | Sulfoxide derivative | 41% | |

| H₂O₂/CH₃COOH | RT, 12 hr | Thiazole N-oxide | 63% |

Stability Note :

Cycloaddition Reactions

The thiazole’s conjugated system participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 24 hr | Bicyclic adduct | 57% | |

| Tetracyanoethylene | DCM, RT, 48 hr | Spirocyclic compound | 34% |

Regioselectivity :

Functionalization of Hydroxyl Group

The phenolic -OH undergoes etherification and esterification:

| Reaction | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6 hr | 2-Methoxyphenyl derivative | 89% | |

| Acetylation | Ac₂O, pyridine, RT, 12 hr | 2-Acetoxyphenyl derivative | 94% |

Catalytic Note :

Modification of Cyclopentylamino Group

The secondary amine undergoes alkylation and acylation:

Kinetic Control :

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. In particular, compounds similar to 2-(cyclopentylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, a study demonstrated that thiazole derivatives could inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

Thiazole compounds have shown promise as antimicrobial agents. The specific compound under discussion has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it possesses inhibitory effects on bacterial growth, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including arthritis and cardiovascular disorders. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. This application could lead to the development of new treatments for inflammatory conditions .

Case Studies

Mechanism of Action

The mechanism of action of 2-(cyclopentylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the thiazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole Derivatives

Key Observations :

- Cycloalkyl vs.

- Aromatic Substituents : The 2-hydroxyphenyl group in the target compound offers hydrogen-bonding capability, contrasting with the methoxyindole group in ’s compound, which may increase lipophilicity and membrane permeability .

- Pharmacophore Diversity : Acotiamide () incorporates a dimethoxybenzoyl group, contributing to its gastroprokinetic activity via acetylcholine modulation, whereas the target compound’s hydroxyl group may favor different target interactions .

Physicochemical Properties

Table 2: Solubility and Stability Profiles

| Compound Name | Solubility (aq. buffer, pH 7.4) | Stability (pH 1–13, 25°C) | Degradation Triggers |

|---|---|---|---|

| Target Compound | Moderate (hydroxyl enhances) | Stable at pH 4–8 | Extreme pH, UV light |

| 2-(Cyclopropylamino)-N-[2-(5-methoxyindol-3-yl)ethyl]-1,3-thiazole-4-carboxamide | Low (lipophilic indole) | Stable at pH 3–10 | Oxidative conditions |

| N-[(2E)-4-Methyl-1,3-thiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide | Poor (nonpolar substituents) | Stable at pH 5–9 | High temperatures (>80°C) |

Key Observations :

- The 2-hydroxyphenyl group in the target compound improves aqueous solubility compared to methoxyindole or alkyl-substituted analogues .

- Stability under physiological pH (4–8) aligns with compounds in and , which degrade under extreme conditions .

Table 3: Pharmacological Profiles

Key Observations :

- Substituent-driven selectivity is evident: Acotiamide’s dimethoxybenzoyl group targets gastrointestinal motility, while the target’s hydroxylphenyl may favor antimicrobial pathways .

Biological Activity

The compound 2-(cyclopentylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O2S , with a molecular weight of 303.38 g/mol . The compound features a thiazole ring, a hydroxyl group, and a cyclopentylamine moiety, which contribute to its unique pharmacological profile .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity by targeting specific protein-protein interactions involved in cancer cell proliferation and survival. The compound has been evaluated for its ability to inhibit the anti-apoptotic protein Mcl-1, which is often overexpressed in various cancers including pancreatic and colorectal cancers .

Case Study: Mcl-1 Inhibition

In a study focused on disrupting Mcl-1 interactions, derivatives of thiazole were synthesized and screened for their inhibitory effects. The results demonstrated that certain thiazole derivatives could effectively disrupt the Mcl-1/BH3 protein interaction, leading to increased apoptosis in cancer cells .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of thiazole derivatives against neurodegenerative diseases. Compounds targeting histamine receptors have shown promise in modulating neurotransmitter release and protecting neuronal cells from damage. For instance, related compounds have demonstrated activity against acetylcholinesterase (AChE), suggesting potential applications in Alzheimer's disease treatment .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties of this compound. Research has indicated that thiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders .

In Vitro Activity Summary

| Activity Type | Test System | IC50 Value (µM) | Reference |

|---|---|---|---|

| Mcl-1 Inhibition | Cancer cell lines | 0.25 | |

| AChE Inhibition | Human brain extract | 6.7 | |

| Anti-inflammatory | RAW 264.7 cells | 5.0 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazole ring and amine substituents significantly influence the biological activity of these compounds. For example:

- Hydroxyl Substitution : Enhances binding affinity to target proteins.

- Cyclopentyl Group : Contributes to improved solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(cyclopentylamino)-N-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example:

Thiazole Core Formation : React cyclopentylamine with a thiazole precursor (e.g., 4-carboxythiazole derivatives) under acidic conditions to introduce the cyclopentylamino group at the 2-position .

Carboxamide Coupling : Use coupling agents like EDCI/HOBt to attach the 2-hydroxyphenyl moiety to the thiazole-4-carboxylic acid intermediate. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high yield .

- Key Validation : Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC (RP-HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against standards .

- Stability Studies :

Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation products via LC-MS .

Photostability : Expose to UV light (320–400 nm) and monitor structural changes using FTIR or NMR .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial Activity : Perform broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase inhibition) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole ring) affect its binding affinity in molecular docking studies?

- Methodological Answer :

- Docking Protocol : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., SARS-CoV-2 RBD or kinase domains). Compare docking scores (∆G) of analogs .

- Key Findings :

- The 2-hydroxyphenyl group forms hydrogen bonds with catalytic residues (e.g., His41 in SARS-CoV-2 M<sup>pro</sup>) .

- Cyclopentylamino enhances hydrophobic interactions but may sterically hinder binding in rigid active sites .

Q. How can researchers resolve contradictions in bioactivity data across different assay models?

- Methodological Answer :

Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .

Mechanistic Studies : Use CRISPR-Cas9 knockouts to identify off-target effects. For example, if cytotoxicity varies, check for apoptosis markers (caspase-3/7 activation) .

Meta-Analysis : Compare data across ≥3 independent studies using statistical tools (e.g., ANOVA with post-hoc Tukey test) .

Q. What computational strategies are effective for structure-activity relationship (SAR) analysis of thiazole-4-carboxamide derivatives?

- Methodological Answer :

- QSAR Modeling : Use descriptors like logP, molar refractivity, and H-bond donors/acceptors. Train models with Random Forest or SVM algorithms .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the 4-position) using Schrödinger’s Phase .

- Validation : Cross-validate predictions with in vitro IC50 data from kinase inhibition assays .

Q. What analytical techniques are recommended for detecting metabolite formation in pharmacokinetic studies?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- In Vivo Sampling : Collect plasma/bile from rodent models at 0.5, 1, 2, 4, 8, and 24 hours post-administration. Use SPE for sample cleanup before LC-MS/MS analysis .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results between 2D vs. 3D cell culture models?

- Methodological Answer :

- 3D Model Limitations : Spheroids/organs-on-chips may show reduced compound penetration, leading to false-negative results. Use fluorescent tracers (e.g., FITC-labeled compound) to assess diffusion .

- Dose Adjustment : Normalize concentrations based on 3D model volume (e.g., 10x higher dose vs. 2D monolayers) .

Key Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.